2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound featuring a thiazole and triazole ring system. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Construction of the Triazole Ring: The thiazole intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Coupling with Benzamide: The final step involves coupling the thiazole-triazole intermediate with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzamide moiety, forming carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide, leading to amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (amines, thiols).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazole and triazole derivatives.
Scientific Research Applications
2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The thiazole and triazole rings can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of critical biological pathways, such as DNA synthesis in cancer cells or cell wall synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide: shares structural similarities with other thiazole and triazole derivatives, such as:
Uniqueness
The unique combination of thiazole and triazole rings in this compound provides a distinct set of biological activities and chemical reactivity. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
2-methyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-7-5-6-10-17(14)19(25)21-12-11-16-13-26-20-22-18(23-24(16)20)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODAOZZEYJJBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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